molecular formula C11H18N6 B11877487 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11877487
M. Wt: 234.30 g/mol
InChI Key: XCBGEGFGPQGCRL-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine and ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Biological Activity

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving 3-amino-pyrazole and 4,6-dichloropyrimidine under basic conditions.
  • Introduction of the Diethyl Group : This is generally accomplished using alkylation reactions with diethyl sulfate or similar reagents.
  • Attachment of the Aminoethyl Group : This step may involve reductive amination or nucleophilic substitution to introduce the aminoethyl moiety.

The overall synthetic pathway can be optimized to enhance yield and purity through various reaction conditions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies using MTT assays have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 = 1.74 µM
    • A549 (lung cancer)
    • PC-3 (prostate cancer)

These results suggest that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : Molecular docking studies indicate that it may interact with specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. This interaction potentially leads to cell cycle arrest and apoptosis in cancer cells .

Comparative Activity

A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives reveals that compounds with similar structural motifs often exhibit varying degrees of biological activity. For instance:

CompoundTargetIC50 (µM)Reference
This compoundMCF-71.74
Analog AHepG25.00
Analog BPC-32.50

This table illustrates that structural modifications can significantly influence biological potency.

Case Study 1: Inhibition of Tumor Growth

A study investigating the effects of this compound in vivo demonstrated a marked reduction in tumor size in xenograft models when treated with varying doses of the compound. The results indicated a dose-dependent response, supporting its potential as an anticancer agent.

Case Study 2: Molecular Docking Studies

Advanced molecular docking simulations have provided insights into the binding affinities of this compound with various targets such as CDK2 and other kinases involved in tumor progression. The binding interactions were characterized by favorable energy profiles, suggesting strong potential for therapeutic applications.

Properties

Molecular Formula

C11H18N6

Molecular Weight

234.30 g/mol

IUPAC Name

1-(2-aminoethyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H18N6/c1-3-16(4-2)10-9-7-15-17(6-5-12)11(9)14-8-13-10/h7-8H,3-6,12H2,1-2H3

InChI Key

XCBGEGFGPQGCRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2CCN

Origin of Product

United States

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